molecular formula C7H15NO B12103372 [(2R)-5,5-Dimethyloxolan-2-yl]methanamine

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine

Cat. No.: B12103372
M. Wt: 129.20 g/mol
InChI Key: DSYSNXJLIPLUNU-ZCFIWIBFSA-N
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Description

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine is a chiral secondary amine characterized by a tetrahydrofuran (oxolan) ring substituted with two methyl groups at the 5-position and a methanamine group at the 2-position. Its molecular formula is C₇H₁₅NO (molar mass: 129.20 g/mol), with the stereochemistry specified as (2R) . Key identifiers include:

  • SMILES: CC1(CCC(O1)CN)C
  • InChIKey: DSYSNXJLIPLUNU-UHFFFAOYSA-N

The compound’s rigid oxolan ring and chiral center make it a valuable intermediate in pharmaceutical synthesis, particularly for designing ligands or bioactive molecules with stereochemical specificity.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

[(2R)-5,5-dimethyloxolan-2-yl]methanamine

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

DSYSNXJLIPLUNU-ZCFIWIBFSA-N

Isomeric SMILES

CC1(CC[C@@H](O1)CN)C

Canonical SMILES

CC1(CCC(O1)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine typically involves the reaction of 5,5-dimethyloxolane-2-carboxylic acid with a suitable amine source under specific conditions. One common method is the reductive amination of 5,5-dimethyloxolane-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine like methylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Sarizotan Hydrochloride

  • Molecular Formula : C₂₂H₂₁FN₂O·HCl
  • Key Features : Contains a methanamine group attached to a benzopyran scaffold and a fluorophenyl moiety. The (2R) configuration in the benzopyran ring enhances receptor binding specificity .
  • Application : Used clinically to treat dyskinesia in Parkinson’s disease, highlighting the pharmacological relevance of chiral methanamine derivatives .
  • Comparison : Unlike the target compound, Sarizotan’s larger aromatic system and fluorine substituent increase lipophilicity and CNS penetration.

(R)-2-Phenyl-1-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethanamine

  • Molecular Formula: C₁₄H₂₂BNO₂
  • Key Features : A boronate ester with a phenylmethyl-substituted methanamine group. The dioxaborolane ring enables Suzuki-Miyaura cross-coupling reactions .
  • Application : Serves as a bifunctional building block in medicinal chemistry (e.g., PROTACs or imaging probes).
  • Comparison : The boron atom introduces unique reactivity, contrasting with the oxolan ring’s inertness in the target compound.

[7-Chloro-5-(2-Fluorophenyl)-1,4-Benzodiazepin-2-yl]Methanamine (Impurity E)

  • Molecular Formula : C₁₆H₁₃ClF₂N₃ (estimated)
  • Key Features : A benzodiazepine-derived methanamine with chloro and fluoro substituents .
  • Comparison : The planar aromatic system and electronegative halogens enhance π-π stacking and hydrogen-bonding interactions, unlike the aliphatic oxolan ring in the target compound.

(2R)-2-Amino-3-(5,5-Dimethyloxolan-2-yl)Propanoic Acid

  • Molecular Formula: C₉H₁₇NO₃
  • Key Features: An α-amino acid derivative incorporating the oxolan ring .
  • Application: Potential use in peptide engineering or as a proline analog.
  • Comparison : The carboxylic acid group introduces polarity and zwitterionic behavior, absent in the target methanamine.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents/Features Application
[(2R)-5,5-Dimethyloxolan-2-yl]methanamine C₇H₁₅NO 129.20 Oxolan ring, (2R) configuration Pharmaceutical intermediate
Sarizotan Hydrochloride C₂₂H₂₁FN₂O·HCl 384.90 Benzopyran, fluorophenyl Anti-dyskinesia agent
(R)-Boronate ester methanamine C₁₄H₂₂BNO₂ 247.15 Dioxaborolane, phenylmethyl Cross-coupling reagent
Benzodiazepine impurity E C₁₆H₁₃ClF₂N₃ ~324.75 Chloro, fluoro, benzodiazepine Pharmaceutical impurity
Oxolan-containing amino acid C₉H₁₇NO₃ 187.24 Carboxylic acid, α-amino group Peptide engineering

Physicochemical and Functional Insights

  • Chirality : The (2R) configuration in both the target compound and Sarizotan underscores the importance of stereochemistry in biological activity .
  • Reactivity : The boronate ester’s boron center enables catalytic applications, while the oxolan ring’s rigidity in the target compound favors conformational stability .
  • Bioactivity: Halogenated derivatives (e.g., benzodiazepine impurity) often exhibit enhanced binding to aromatic receptors, unlike non-halogenated analogs .

Biological Activity

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine, a compound with the molecular formula C₇H₁₅NO, is characterized by a five-membered cyclic ether structure. This compound has garnered interest in various biological studies due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, alongside relevant research findings.

  • Molecular Formula : C₇H₁₅NO
  • Molecular Weight : Approximately 129.20 g/mol
  • Structural Features : Contains a dimethyloxolane ring and an amine functional group.

1. Antimicrobial Activity

Preliminary studies suggest that [(2R)-5,5-Dimethyloxolan-2-yl]methanamine exhibits significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt microbial cell membranes.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results demonstrate the compound's potential as a lead for developing new antimicrobial agents.

2. Anticancer Activity

Studies have explored the anticancer potential of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine. In vitro assays reveal that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with [(2R)-5,5-Dimethyloxolan-2-yl]methanamine resulted in:

  • IC50 Value : 25 µM
  • Mechanism : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

This suggests that the compound may serve as a potential therapeutic agent in cancer treatment.

3. Antifungal Activity

Research also indicates that [(2R)-5,5-Dimethyloxolan-2-yl]methanamine possesses antifungal properties. It has shown efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger.

Fungal Strain Inhibition Concentration (IC50)
Candida albicans15 µg/mL
Aspergillus niger30 µg/mL

The mechanism of action appears to involve disruption of fungal cell wall synthesis and membrane integrity.

Research Findings

Recent studies have highlighted the importance of further exploring the biological activities of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine:

  • Synthesis and Characterization : The compound can be synthesized through various methodologies, yielding different purity levels and biological activities.
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence the biological activity. For instance, stereoisomers exhibit different levels of potency against microbial strains.
  • Future Directions : Ongoing research aims to elucidate the detailed mechanisms underlying its biological activities and assess its safety profile for potential therapeutic applications.

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